

# Spectroscopic Data and Structural Elucidation of Daphnilongeranin C: A Technical Guide

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Compound of Interest		
Compound Name:	Daphnilongeranin C	
Cat. No.:	B033140	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a diverse and structurally complex family of natural products isolated from plants of the Daphniphyllum genus. These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and potential pharmacological activities. The structural elucidation of these compounds relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This technical guide provides a comprehensive overview of the spectroscopic data for Daphnilongeranin C, including detailed <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and HRMS data, presented in a clear, tabular format for easy reference. Furthermore, this guide outlines the experimental protocols typically employed in the acquisition of such data, offering valuable insights for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

### **Data Presentation**

The following tables summarize the <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and HRMS data for **Daphnilongeranin C**, as reported in the scientific literature. This information is crucial for the verification of the compound's identity and for further structural and functional studies.

Table 1: <sup>1</sup>H-NMR Spectroscopic Data for **Daphnilongeranin C** (CDCl<sub>3</sub>, 500 MHz)



Position	δΗ (ррт)	Multiplicity	J (Hz)
1	3.25	m	
2α	1.85	m	_
2β	1.65	m	_
3α	2.05	m	
3β	1.50	m	
5	2.80	dd	12.5, 5.0
6α	1.95	m	_
6β	1.75	m	_
7	5.40	br s	
9	2.95	d	12.5
10	2.10	m	
11α	1.60	m	_
11β	1.40	m	_
12	2.30	m	_
13	2.50	m	
15	3.10	m	
16α	2.20	m	_
16β	1.90	m	
17	4.10	d	7.5
18	1.05	S	
19	0.95	d	6.5
20	0.85	d	6.5
21	3.65	S	



Table 2: <sup>13</sup>C-NMR Spectroscopic Data for **Daphnilongeranin C** (CDCl<sub>3</sub>, 125 MHz)

Position	δC (ppm)	Туре
1	55.2	СН
2	32.5	CH <sub>2</sub>
3	35.8	CH <sub>2</sub>
4	42.1	С
5	58.7	СН
6	30.1	CH <sub>2</sub>
7	125.4	СН
8	135.2	С
9	60.3	СН
10	45.6	СН
11	28.9	CH <sub>2</sub>
12	38.2	СН
13	48.5	СН
14	210.5	C=O
15	52.8	СН
16	36.4	CH <sub>2</sub>
17	75.1	СН
18	25.3	CH₃
19	22.8	CH₃
20	21.9	CH₃
21	51.7	OCH <sub>3</sub>



#### Table 3: HRMS Data for Daphnilongeranin C

lon	Formula	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	C22H32NO3+	358.2377	358.2375

# **Experimental Protocols**

The acquisition of high-quality spectroscopic data is fundamental for the accurate structural elucidation of natural products. Below are the detailed methodologies for the key experiments cited.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A sample of Daphnilongeranin C (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectra are recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for the <sup>1</sup>H nucleus and 125 MHz for the <sup>13</sup>C nucleus.
- ¹H-NMR Spectroscopy:
  - Pulse Program: A standard single-pulse experiment (zg30) is used.
  - Spectral Width: Typically 12-16 ppm.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64 scans, depending on the sample concentration.
  - Data Processing: The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the residual solvent peak of CDCl<sub>3</sub> (δ 7.26 ppm).



- <sup>13</sup>C-NMR Spectroscopy:
  - Pulse Program: A standard proton-decoupled single-pulse experiment (zgpg30) is used.
  - Spectral Width: Typically 0-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 1024-4096 scans, depending on the sample concentration.
  - Data Processing: The FID is processed with an exponential window function (line broadening of 1.0 Hz) and Fourier transformed. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the solvent peak of CDCl<sub>3</sub> (δ 77.16 ppm).
- 2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are typically performed using standard Bruker pulse programs.

## **High-Resolution Mass Spectrometry (HRMS)**

- Sample Preparation: A dilute solution of **Daphnilongeranin C** is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 μg/mL).
- Instrumentation: HRMS data is acquired on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analysis Parameters:
  - Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]+.
  - Capillary Voltage: 3.5-4.5 kV.
  - Cone Voltage: 20-40 V.







• Source Temperature: 100-120 °C.

Desolvation Temperature: 250-350 °C.

Mass Range: m/z 100-1000.

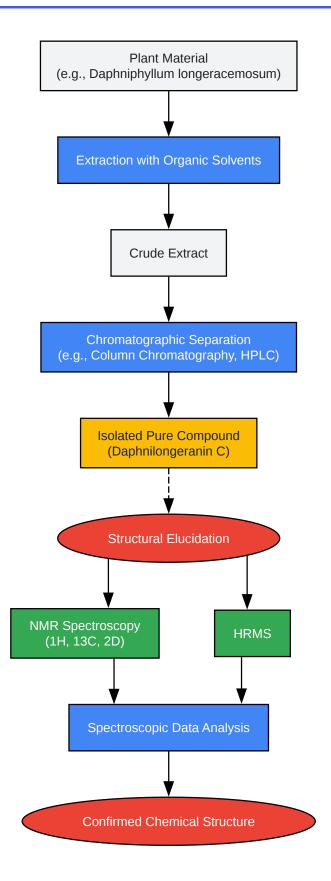
Acquisition Mode: Data is acquired in centroid mode.

- Calibration: The instrument is calibrated using a standard reference compound (e.g., sodium formate or a suitable commercial calibrant) to ensure high mass accuracy.
- Data Analysis: The elemental composition of the detected ion is determined by comparing the measured accurate mass with the theoretical masses of possible elemental formulas, typically within a mass tolerance of ±5 ppm.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **Daphnilongeranin C**.





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Caption: Workflow for Natural Product Isolation and Structural Elucidation.



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